molecular formula C76H127N21O24S2 B12375874 O-Linked GlcNAc transferase substrate

O-Linked GlcNAc transferase substrate

Número de catálogo: B12375874
Peso molecular: 1783.1 g/mol
Clave InChI: VNHAUZDOLWVVAM-GTXFUFCPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Linked N-Acetylglucosamine Transferase (OGT) is an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. . The substrates of OGT are diverse and include proteins involved in numerous cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of OGT substrates typically involves the synthesis of peptides or proteins with specific serine or threonine residues that can be modified by OGT. The synthesis can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology .

Industrial Production Methods: Industrial production of OGT substrates often involves the use of recombinant protein expression systems, such as Escherichia coli or yeast, to produce large quantities of target proteins. These proteins are then purified and subjected to enzymatic modification by OGT in vitro .

Aplicaciones Científicas De Investigación

Biological Functions

  • Cellular Signaling
    • O-GlcNAcylation modulates signaling pathways by influencing protein interactions and stability. For instance, it has been shown to affect the activity of transcription factors and kinases, thereby impacting gene expression and cellular responses to external stimuli .
  • Developmental Processes
    • The modification is essential for normal development, as it regulates cell differentiation and growth. Dysregulation of O-GlcNAcylation can lead to developmental disorders and has been implicated in conditions such as diabetes and cancer .
  • Stress Responses
    • O-GlcNAc levels fluctuate in response to metabolic stress, oxidative stress, and proteotoxic stress. This modification helps cells adapt by altering the activity of stress-related proteins .

Disease Associations

  • Cancer
    • Aberrant O-GlcNAcylation is associated with various cancers, influencing tumor growth and metastasis. The modification can alter the function of oncogenes and tumor suppressor genes, thereby contributing to cancer progression .
  • Metabolic Disorders
    • In conditions like diabetes, altered O-GlcNAc levels affect insulin signaling pathways, leading to insulin resistance. Understanding these mechanisms may provide insights into potential therapeutic targets for metabolic diseases .
  • Neurodegenerative Diseases
    • Research indicates that O-GlcNAcylation plays a role in neurodegenerative diseases such as Alzheimer's disease by modulating protein aggregation and degradation pathways .

Chemical Probes

Chemical tools have been developed to study O-GlcNAcylation dynamics:

  • Inhibitors : Specific inhibitors of OGT are utilized to probe the functional roles of O-GlcNAc in living cells. Novel UDP-GlcNAc analogues have been synthesized to enhance the specificity and efficacy of these inhibitors .

Mass Spectrometry Techniques

Mass spectrometry is employed to identify and quantify O-GlcNAc-modified proteins:

  • High-throughput assays enable mapping of glycosylation sites on peptide libraries, providing insights into substrate specificity .

Case Studies

  • Substrate Specificity Investigation
    • A study utilizing peptide libraries revealed that the TPR domain of OGT is crucial for substrate recognition. Mutations in this domain significantly affected glycosylation efficiency, highlighting its role in determining substrate specificity .
  • Therapeutic Targeting in Cancer
    • Research has shown that targeting OGT with specific inhibitors can reduce tumor growth in preclinical models of cancer, suggesting that modulation of O-GlcNAc levels could be a viable therapeutic strategy .

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

O-Linked N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a crucial enzyme involved in the post-translational modification of proteins through the addition of O-GlcNAc moieties. This modification plays a significant role in various cellular processes, including transcription, translation, signal transduction, and metabolic regulation. The dynamic nature of O-GlcNAcylation is essential for cellular homeostasis and is tightly regulated by the opposing action of O-GlcNAcase (OGA), which removes the modification. Understanding the biological activity of O-GlcNAc transferase substrates provides insights into its role in health and disease.

OGT catalyzes the transfer of β-N-acetylglucosamine from UDP-GlcNAc to serine or threonine residues on target proteins. This process is influenced by several factors, including substrate availability, enzyme concentration, and cellular nutrient status. The active site of OGT exhibits a unique binding adaptability that allows it to accommodate a wide variety of substrates, with specific interactions occurring at distinct subsites within the enzyme .

Key Features:

  • Substrate Specificity: OGT can modify over 4,000 different proteins, indicating a broad substrate scope . The specificity is influenced by the structural features of both the substrate and the enzyme.
  • Nutrient Sensitivity: The availability of UDP-GlcNAc is closely linked to cellular metabolism, affecting the extent of O-GlcNAc modifications .

Biological Functions

O-GlcNAcylation has been implicated in numerous biological processes:

  • Cell Cycle Regulation: O-GlcNAc modification is crucial for cell cycle progression and has been shown to influence various checkpoints .
  • Signal Transduction: O-GlcNAc plays a role in modulating signaling pathways, including those involved in nutrient sensing and stress responses .
  • Gene Expression: It affects transcription factors and gene expression by modifying proteins involved in transcriptional regulation .

Intellectual Disability and OGT Variants

A study identified a pathogenic variant (C921Y) in OGT associated with intellectual disability. This variant exhibited significantly reduced glycosyltransferase activity towards protein substrates while maintaining activity towards peptides. This suggests that specific residues within the catalytic domain are critical for recognizing larger protein substrates .

Neurodegeneration

Research has highlighted the role of O-GlcNAcylation in neurodegenerative diseases. Dysregulation of OGT activity and altered levels of O-GlcNAc have been linked to conditions such as Alzheimer's disease, where impaired glycosylation may contribute to protein aggregation and neuronal dysfunction .

Table 1: Summary of Key Findings on OGT Substrates

Study ReferenceFindingsImplications
Over 15,000 proteins modified across 43 speciesIndicates widespread biological relevance
C921Y variant shows reduced activity towards large substratesSuggests importance of substrate structure
Nutrient levels influence OGT activityLinks metabolism with cellular signaling
Dysregulation associated with neurodegenerative diseasesHighlights potential therapeutic targets

Table 2: Mechanisms Influencing Substrate Selection by OGT

MechanismDescription
Direct InteractionSubstrate binding occurs at specific domains within OGT .
Nutrient SensingAvailability of UDP-GlcNAc modulates glycosylation levels .
Post-translational ModificationsModifications on OGT itself can affect its substrate specificity .

Propiedades

Fórmula molecular

C76H127N21O24S2

Peso molecular

1783.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C76H127N21O24S2/c1-40(2)60(73(117)93-54(39-100)69(113)92-53(38-99)68(112)84-41(3)62(106)90-50(34-57(81)103)67(111)88-48(24-31-122-5)66(110)89-49(76(120)121)25-32-123-6)94-72(116)56-19-14-30-97(56)75(119)61(42(4)101)95-70(114)52(37-98)85-59(105)36-82-58(104)35-83-71(115)55-18-13-29-96(55)74(118)51(33-43-20-22-44(102)23-21-43)91-65(109)47(17-9-12-28-79)87-64(108)46(16-8-11-27-78)86-63(107)45(80)15-7-10-26-77/h20-23,40-42,45-56,60-61,98-102H,7-19,24-39,77-80H2,1-6H3,(H2,81,103)(H,82,104)(H,83,115)(H,84,112)(H,85,105)(H,86,107)(H,87,108)(H,88,111)(H,89,110)(H,90,106)(H,91,109)(H,92,113)(H,93,117)(H,94,116)(H,95,114)(H,120,121)/t41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1

Clave InChI

VNHAUZDOLWVVAM-GTXFUFCPSA-N

SMILES isomérico

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O

SMILES canónico

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.